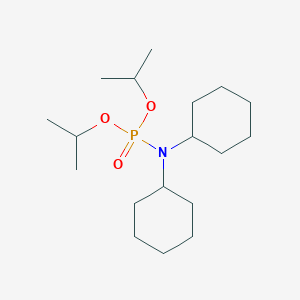
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme aminopeptidase N (APN). It has gained attention in the scientific community for its potential use in the treatment of various neurological disorders, including addiction, epilepsy, and schizophrenia.
Mécanisme D'action
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 works by inhibiting the enzyme aminopeptidase N (APN), which is involved in the breakdown of neuropeptides in the brain. By inhibiting APN, N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 increases the levels of neuropeptides such as enkephalins and endorphins, which are known to have analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has been shown to have a number of biochemical and physiological effects. It increases the levels of neuropeptides such as enkephalins and endorphins, which are known to have analgesic and anti-addictive effects. Additionally, it has been shown to increase the levels of GABA, a neurotransmitter that is involved in the regulation of anxiety and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 in lab experiments is its potency and selectivity for APN. This allows for precise manipulation of neuropeptide levels in the brain. However, one limitation is that N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has a relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to explore its potential use in the treatment of epilepsy and other neurological disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115, as well as its potential side effects and limitations.
Méthodes De Synthèse
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 can be synthesized using a multi-step process that involves the reaction of cyclohexanone with diisopropylamine, followed by phosphorylation with phosphorus oxychloride and subsequent amination with cyclohexylamine. The final product is purified using chromatography techniques.
Applications De Recherche Scientifique
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine-115 has been extensively studied for its potential therapeutic applications. It has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of schizophrenia. Additionally, it has been investigated for its potential use in the treatment of epilepsy, as it has been shown to reduce the severity and frequency of seizures in animal models.
Propriétés
IUPAC Name |
N-cyclohexyl-N-di(propan-2-yloxy)phosphorylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36NO3P/c1-15(2)21-23(20,22-16(3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h15-18H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODQEQWEQQEZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(N(C1CCCCC1)C2CCCCC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)
![5-[[(1S,2S)-2-Aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride](/img/structure/B2552296.png)
![2-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2552299.png)
![2-[(1-Methylcyclopentyl)oxy]acetic acid](/img/structure/B2552300.png)
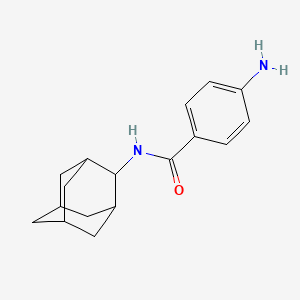
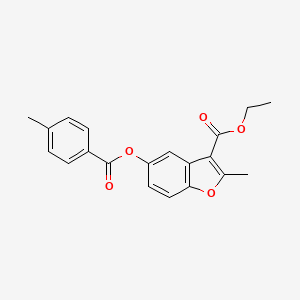
![3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552307.png)
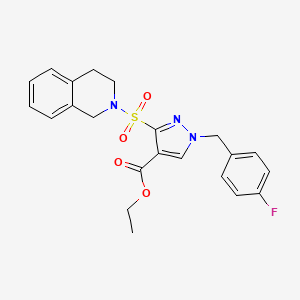
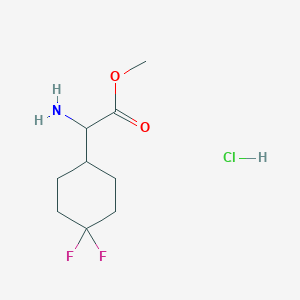
![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)
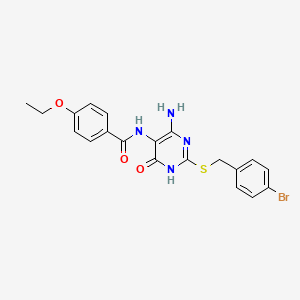

![(E)-4-(Dimethylamino)-N-[2-(2-fluorophenoxy)-1-phenylethyl]but-2-enamide](/img/structure/B2552317.png)